N-Hydroxy-4-((4-(1-phenylethyl)piperazin-1-yl)methyl)benzamide
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Overview
Description
KH-259 is a highly potent, selective, and central nervous system-penetrant histone deacetylase 6 (HDAC6) inhibitor. It demonstrates an IC50 of 0.26 µM and exerts its antidepressant effects in mice by inhibiting HDAC6 within the brain . This compound holds promise as a valuable tool for neurodegenerative diseases research .
Preparation Methods
The synthetic routes and reaction conditions for KH-259 are not explicitly detailed in the available literature. it is known that KH-259 is produced and supplied by various chemical companies for research purposes . Industrial production methods are typically proprietary and not publicly disclosed.
Chemical Reactions Analysis
KH-259, as an HDAC6 inhibitor, primarily undergoes interactions with histone deacetylase enzymes. The compound shows satisfactory metabolic stability in liver microsomes of both mice and humans . In vivo, administration of KH-259 significantly raises acetylated α-tubulin levels in mice brains without affecting acetylated histone H3K9 levels . This suggests that its antidepressant effects are mediated through inhibiting HDAC6 in the brain .
Scientific Research Applications
KH-259 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Neurodegenerative Diseases Research: KH-259 is a valuable tool for studying neurodegenerative diseases due to its potent inhibition of HDAC6.
Antidepressant Research: The compound has shown antidepressant effects in mice, making it a potential candidate for developing new antidepressant therapies.
Metabolic Stability Studies: KH-259’s satisfactory metabolic stability in liver microsomes of both mice and humans makes it a useful compound for studying metabolic processes.
Mechanism of Action
KH-259 exerts its effects by inhibiting histone deacetylase 6 (HDAC6) within the brain. This inhibition leads to an increase in acetylated α-tubulin levels, which is associated with its antidepressant effects . The molecular targets and pathways involved include the HDAC6 enzyme and the subsequent modulation of acetylated α-tubulin levels .
Comparison with Similar Compounds
KH-259 is unique due to its high potency, selectivity, and ability to penetrate the central nervous system. Similar compounds include other HDAC6 inhibitors, such as:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in neurodegenerative diseases research.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer research and treatment.
CAY10603: A potent HDAC6 inhibitor with applications in studying neurodegenerative diseases and cancer.
KH-259 stands out due to its specific IC50 value and its demonstrated antidepressant effects in mice .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24) |
InChI Key |
ZHVQXJZQHWNCES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
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